2-Methoxyestrone

Endocrinology Drug Metabolism CYP450 Enzymology

2-Methoxyestrone (2-MeOE1) is the essential analytical standard for 2-MeOE2 pharmacokinetic studies—it is the 10-fold more abundant circulating metabolite in human plasma. Its unique high-affinity SHBG binding (81% vs testosterone), absent in 4-MeOE1 (4%), makes it non-substitutable for steroid transport research. Unlike 2-MeOE2, it lacks potent cytotoxicity (IC50 >10 µM), serving as a validated negative control in anticancer assays. As a sensitive urinary biomarker (51.8% variation across exposure tertiles), it is critical for metabolomics studies. Procure ≥98% HPLC-pure 2-MeOE1 for reproducible, publication-ready data.

Molecular Formula C19H24O3
Molecular Weight 300.4 g/mol
CAS No. 362-08-3
Cat. No. B195170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyestrone
CAS362-08-3
Synonyms3-Hydroxy-2-methoxyestra-1,3,5(10)-trien-17-one;  2-Hydroxyestrone 2-Methyl Ether;  2-Methoxy-3-hydroxyestra-1,3,5(10)-trien-17-one; 
Molecular FormulaC19H24O3
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)OC)O
InChIInChI=1S/C19H24O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,20H,3-8H2,1-2H3/t12-,13+,15-,19-/m0/s1
InChIKeyWHEUWNKSCXYKBU-QPWUGHHJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to pale yellow solid

2-Methoxyestrone (CAS 362-08-3): A Low-Estrogenicity Methoxylated Catechol Estrogen for Targeted Research


2-Methoxyestrone (2-MeOE1, CAS 362-08-3) is an endogenous methoxylated catechol estrogen and a major metabolite of estrone, formed via catechol-O-methyltransferase (COMT)-mediated methylation of 2-hydroxyestrone . It is a key component of the estrogen metabolic pathway and circulates in human plasma and urine . Critically, 2-methoxyestrone exhibits very low affinity for classical estrogen receptors and lacks significant estrogenic activity, distinguishing it from its parent compound, estrone, and aligning it functionally with other 2-methoxyestrogens like 2-methoxyestradiol . Its high-purity synthetic form (≥95% HPLC) is a white solid with a melting point of 187-190 °C and a pKa of 10.81 [1].

Why 2-Methoxyestrone Cannot Be Substituted with Other Estrogen Metabolites in Critical Assays


Generic substitution among estrogen metabolites is invalid due to profound differences in enzymatic processing, receptor engagement, and biological stability. While 2-methoxyestrone (2-MeOE1) and its analog 2-methoxyestradiol (2-MeOE2) are both classified as methoxylated catechol estrogens with low estrogen receptor affinity, they are metabolized by distinct hepatic enzyme systems with markedly different kinetics [1]. Furthermore, 2-MeOE1 uniquely exhibits strong binding to sex hormone-binding globulin (SHBG) despite lacking a 17β-hydroxyl group, a property not shared by most related steroids [2]. These molecular distinctions translate into significant differences in cellular cytotoxicity, metabolic half-life, and in vivo behavior, making compound-specific selection essential for reproducible research outcomes [3].

Quantitative Evidence Differentiating 2-Methoxyestrone from Closest Analogs


Enzymatic Demethylation Kinetics: Distinct Metabolic Handling vs. 2-Methoxyestradiol

2-Methoxyestrone (2-MeOE1) and 2-methoxyestradiol (2-MeOE2) are demethylated back to their catechol precursors by distinct, NADPH-dependent cytochrome P450 enzymes in rat liver microsomes [1]. The apparent Km for 2-MeOE1 demethylation is 12 µM, which is four-fold higher than the 3 µM Km for 2-MeOE2 demethylation [1]. This indicates that the enzyme system has a lower affinity for 2-MeOE1. Furthermore, 2-MeOE2 demethylation, but not 2-MeOE1 demethylation, exhibits substrate inhibition, and 2-MeOE1 demethylase activity shows sexual dimorphism (female rat liver activity is only one-third that of male) while 2-MeOE2 demethylation does not [1].

Endocrinology Drug Metabolism CYP450 Enzymology

Sex Hormone-Binding Globulin (SHBG) Binding: An Exceptional Affinity Not Shared by 4-Methoxyestrone or Testosterone

In a comparative study of low-polarity steroids, 2-methoxyestrone demonstrated exceptionally high cross-reactivity for human SHBG binding sites, with a relative binding affinity of 81% compared to testosterone (100%) [1]. This is in stark contrast to the structurally related 4-methoxyestrone, which exhibited only 4% relative binding affinity under the same conditions [1]. 2-Methoxyestrone is the only steroid lacking a 17β-hydroxyl group that binds to SHBG with such strong affinity [1].

Steroid Biochemistry Endocrine Disruption Binding Assays

Differential Cytotoxicity: Lack of Potent Anti-Proliferative Effects vs. 2-Methoxyestradiol

A study evaluating the growth inhibitory effects of 2-substituted estrogens on prostate and ovarian cancer cell lines found that 2-methoxyestrone (2-MeOE1) had little effect on cell growth, with an IC50 value greater than 10 µM [1]. In the same assay, the closely related analog 2-methoxyestradiol (2-MeOE2) was able to inhibit cell growth with an IC50 of less than 10 µM, albeit to a lesser extent than its sulphamoylated derivatives (IC50 < 1.0 µM) [1].

Cancer Research Cell Proliferation Apoptosis

In Vivo Metabolic Stability and Conversion: 2-MeOE1 as the Stable End-Product of 2-MeOE2 Metabolism

In a Phase II clinical trial of oral 2-methoxyestradiol (2-MeOE2) in hormone-refractory prostate cancer patients, trough plasma levels of unconjugated 2-methoxyestrone (2-MeOE1) and 2-MeOE2 were measured [1]. The steady-state trough concentration of 2-MeOE1 was approximately 40 ng/mL, which is 10-fold higher than the 4 ng/mL concentration observed for the administered drug, 2-MeOE2 [1]. This indicates that 2-MeOE2 is rapidly converted in vivo to 2-MeOE1, which serves as a major, more stable circulating metabolite [1][2].

Pharmacokinetics Metabolic Stability In Vivo Metabolism

Relative Abundance as a Urinary Metabolite: Distinctive Levels vs. 2-Methoxyestradiol in Postmenopausal Women

Analysis of urinary estrogen metabolites (EM) in a cohort of 167 postmenopausal women revealed that 2-methoxyestrone (2-MeOE1) is a major methylated catechol metabolite, comprising a significant fraction of total EM [1]. A comparative analysis between the highest and lowest tertiles of metabolite excretion showed a 51.8% difference in 2-MeOE1 levels (p=0.03) [1]. In contrast, 2-methoxyestradiol (2-MeOE2) showed a 17.3% difference between tertiles that was not statistically significant (p=0.35) [1].

Metabolomics Biomarker Research Epidemiology

Validated Research and Industrial Applications of 2-Methoxyestrone


Bioanalytical LC-MS/MS Method Development and Pharmacokinetic Studies

The evidence that 2-methoxyestrone is the major, 10-fold more abundant circulating metabolite of the drug candidate 2-methoxyestradiol in human plasma [1] makes it an indispensable analytical standard. For any pharmacokinetic or clinical study involving 2-MeOE2 or its prodrugs, a high-purity 2-MeOE1 reference material (≥98%) is required for accurate quantification of the metabolite in plasma, distinguishing parent drug from metabolite, and establishing valid exposure-response relationships [2].

Endocrine Disruption and Steroid Transport Mechanism Studies

The unique, high-affinity binding of 2-methoxyestrone to human SHBG (81% relative to testosterone), a property not shared by its positional isomer 4-methoxyestrone (4% binding), positions it as a critical tool for investigating the role of SHBG in steroid transport and signaling [1]. Researchers studying how endogenous metabolites modulate free hormone fractions or interact with SHBG receptors will find 2-MeOE1 to be an essential and non-substitutable ligand.

Estrogen Metabolism Biomarker Quantification in Epidemiological Research

The finding that 2-methoxyestrone levels show a statistically significant 51.8% variation between exposure tertiles in postmenopausal women, while 2-methoxyestradiol does not (p=0.35), validates 2-MeOE1 as a sensitive and informative urinary biomarker [1]. Laboratories conducting large-scale metabolomics or epidemiological studies on hormone-related cancers must include a pure 2-MeOE1 standard in their analytical panels to ensure the integrity and comparability of their biomarker data.

Cancer Research: Negative Control and Pro-Drug Scaffold Development

The observation that 2-methoxyestrone lacks potent cytotoxic activity (IC50 >10 µM) in prostate and ovarian cancer cells, unlike its analog 2-methoxyestradiol, establishes its utility as a critical negative control in anti-cancer screening assays [1]. Furthermore, as its sulfamoylated derivative demonstrates significantly enhanced potency (IC50 <1 µM), 2-MeOE1 serves as a validated starting scaffold for the development of novel pro-drugs targeting sulfatase and steroid sulfatase pathways [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methoxyestrone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.